molecular formula C7H9N3 B599296 N-cyclopropylpyridazin-3-amine CAS No. 1250068-48-4

N-cyclopropylpyridazin-3-amine

Cat. No. B599296
CAS RN: 1250068-48-4
M. Wt: 135.17
InChI Key: BCEXJBBRZBXFNM-UHFFFAOYSA-N
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Description

N-cyclopropylpyridazin-3-amine, also known as N-CPA, is an organic compound belonging to the pyridazinone family of compounds. It is a cyclic amine that is composed of a cyclopropyl group, a pyridazinone ring, and an amine group. N-CPA is a versatile compound that has been used in a variety of scientific research applications and has been found to have a variety of biochemical and physiological effects. In

Scientific Research Applications

  • Synthesis of Azines and Related Compounds N-cyclopropylpyridazin-3-amine can be involved in the synthesis of various azines and related compounds. Studies have shown that oxaziridines, which are related to N-cyclopropylpyridazin-3-amine, can transfer their NH group to various nucleophiles, leading to the synthesis of azines, hydrazines, diaziridines, and other derivatives (Andreae & Schmitz, 1991).

  • Amination of Carbanions Research indicates that compounds like N-cyclopropylpyridazin-3-amine can be used for the electrophilic amination of carbanions. This process allows for the formation of a variety of aminated products, contributing to the diversity of nitrogen-containing compounds (Armstrong et al., 2000).

  • Formation of Piperidine and Tetrahydroisoquinoline Structures In certain chemical reactions, N-sulfonyl oxaziridines, closely related to N-cyclopropylpyridazin-3-amine, have been used to efficiently cyclize and form complex nitrogen-containing heterocycles like piperidine and tetrahydroisoquinoline (Allen et al., 2009).

  • Cyclopropylation of Amines N-cyclopropylpyridazin-3-amine can potentially be used in the cyclopropylation of amines. This involves the reaction of amines with cyclopropylboronic acid in the presence of copper catalysts, leading to the formation of N-cyclopropyl derivatives (Bénard et al., 2010).

  • Cyclization Reactions and Synthesis of Heterocyclic Compounds N-cyclopropylpyridazin-3-amine can be involved in various cyclization reactions, contributing to the synthesis of heterocyclic compounds. These reactions are crucial in creating diverse structures in medicinal chemistry and material science (Filatov et al., 2017).

  • Microbial Engineering for N-Functionalized Compounds In the field of biotechnology, derivatives of N-cyclopropylpyridazin-3-amine can be important for the microbial production of N-functionalized amino acids and amines. These compounds have significant roles in various pharmaceutical and chemical industries (Mindt et al., 2020).

properties

IUPAC Name

N-cyclopropylpyridazin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3/c1-2-7(10-8-5-1)9-6-3-4-6/h1-2,5-6H,3-4H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCEXJBBRZBXFNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC2=NN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

135.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclopropylpyridazin-3-amine

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